molecular formula C22H12N4O3S2 B2980749 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile CAS No. 310454-14-9

2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B2980749
CAS No.: 310454-14-9
M. Wt: 444.48
InChI Key: AFRWQCRWQWAGEV-UHFFFAOYSA-N
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Description

2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile ( 310454-14-9, Molecular Formula: C22H12N4O3S2) is a polyfunctional heterocyclic compound of significant interest in medicinal chemistry research. This compound features a complex structure integrating pyridine, thiophene, and coumarin motifs, a scaffold known to be associated with diverse biological activities . Compounds with similar 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitrile cores have been identified in scientific literature as potential inhibitors for various targets, including adenosine receptors associated with conditions like Parkinson's disease, epilepsy, and cardiovascular diseases, as well as cholinesterases relevant to neurodegenerative disorders . The structural components of this molecule, particularly the thiophene and coumarin rings, are frequently explored in the development of novel therapeutic agents due to their versatile pharmacological profiles . Researchers utilize this and related compounds as key intermediates or building blocks for the synthesis of more complex heterocyclic systems with potential antitumor and antimicrobial activities . This product is intended for research applications in drug discovery and chemical biology. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O3S2/c23-9-14-19(18-6-3-7-30-18)15(10-24)21(26-20(14)25)31-11-16(27)13-8-12-4-1-2-5-17(12)29-22(13)28/h1-8H,11H2,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRWQCRWQWAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a novel derivative that incorporates various pharmacologically active moieties, including pyridine, thiophene, and coumarin structures. This combination suggests potential biological activities, particularly in the realms of anticancer, antiviral, and antioxidant properties. This article synthesizes existing research findings on its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O4SC_{19}H_{15}N_3O_4S with a molecular weight of approximately 452.5 g/mol. The structure features multiple functional groups that enhance its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.
  • Results :
    • The compound showed a notable reduction in cell viability at concentrations as low as 10 μM.
    • Comparative studies indicated that derivatives with similar structures had IC50 values ranging from 5 to 15 μM against these cell lines, suggesting a potent anticancer effect .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.

  • DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong scavenging ability.
    • IC50 Value : Approximately 25 μM, comparable to standard antioxidants like ascorbic acid .

Antiviral Activity

Emerging research indicates that similar heterocyclic compounds may possess antiviral properties.

  • Mechanism of Action : The compound may inhibit viral replication through interference with viral polymerases or proteases.
    • A study highlighted that derivatives showed EC50 values against HIV and other viruses in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeaturePotential Activity
Pyridine RingAnticancer activity through interaction with DNA and proteins
Thiophene GroupEnhances lipophilicity and cellular uptake
Coumarin MoietyExhibits antioxidant properties and may contribute to anticancer effects

Case Study 1: Anticancer Efficacy

A recent investigation involving a series of coumarin-based derivatives demonstrated that modifications to the thiophene and pyridine rings significantly enhanced their cytotoxicity against MCF7 cells. The study concluded that the presence of electron-withdrawing groups increased the effectiveness of these compounds .

Case Study 2: Antiviral Potential

Another study focused on the antiviral activities of related compounds against the tobacco mosaic virus (TMV), revealing that modifications similar to those in 2-amino derivatives resulted in substantial inhibition of viral replication .

Comparison with Similar Compounds

Key Observations:
  • Electron-deficient cores (e.g., pyridine-3,5-dicarbonitrile) enhance stability and facilitate nucleophilic substitutions, as seen in the target compound and derivatives .
  • Thiophen-2-yl groups are consistently used for π-π stacking interactions in bioactive compounds .
  • Coumarin-thioether moieties in the target compound may enhance fluorescence properties or metal-chelation capacity compared to simpler thioethers .
Key Findings:
  • Antibacterial activity correlates with electron-withdrawing substituents (e.g., cyano, tetrazolyl) and thiophene rings, as seen in and .

Spectral and Physicochemical Data

Compound ¹H NMR Shifts (Key Signals) IR (cm⁻¹) Reference
Target Compound δ 8.79 (NH), δ 6.5–7.5 (thiophene/coumarin Ar-H) 2190 (C≡N), 1720 (C=O)
Ethyl 2-(3-cyano-6-(thiophen-2-yl)... δ 1.18 (CH₃), δ 4.15 (OCH₂), δ 6.8–7.4 (Ar-H) 2215 (C≡N), 1715 (C=O)
Tetrazolyl-thiophene pyridine δ 2.24 (CH₃), δ 7.94 (=CH), δ 6.56–7.41 (Ar-H) 2219 (C≡N), 1719 (C=O)
  • The absence of ethoxy signals (δ 1.18, 4.15) in the target compound distinguishes it from alkylated analogues in .
  • C≡N stretches (~2190 cm⁻¹) and C=O peaks (~1720 cm⁻¹) are consistent across derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via tandem Knoevenagel-Michael reactions followed by intramolecular cyclization. Key steps include:

  • Using ethyl 2-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile as a precursor.
  • Introducing the 2-oxo-2-(2H-chromen-3-yl)ethylthio moiety via thiol-ene coupling under mild acidic conditions (pH 6–7) at 60–80°C.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ~45–55% yield .

Q. How can the compound’s purity and structural integrity be validated during synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Structural Confirmation : Combine FT-IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G(d,p) basis set is recommended to calculate:

  • HOMO-LUMO energy gaps (relevant for charge-transfer behavior).
  • Electrostatic potential maps to identify reactive sites (e.g., thioether linkage).
  • Benchmark against experimental UV-Vis spectra for validation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in the thiophene or chromenyl groups) be resolved during X-ray diffraction analysis?

  • Methodological Answer :

  • Use the SHELX suite for refinement, applying restraints to disordered moieties (e.g., thiophene ring) and partitioning occupancy factors.
  • High-resolution data (≤0.8 Å) is critical; employ synchrotron radiation if thermal motion obscures electron density.
  • Validate with WinGX/ORTEP for anisotropic displacement parameter visualization and Hirshfeld surface analysis .

Q. What strategies address contradictions in observed vs. predicted biological activity (e.g., unexpected IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Replicate assays under controlled conditions (e.g., ATP concentration, pH 7.4) to rule out experimental variability.
  • Perform molecular docking (AutoDock Vina) using protein structures (PDB ID) to assess binding mode discrepancies.
  • Evaluate off-target effects via proteome-wide affinity profiling or thermal shift assays .

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Compare degradation profiles with analogs lacking the thioether group.
  • Computational MD simulations (AMBER force field) can model hydrolytic cleavage rates in aqueous environments .

Q. What are the limitations of using DFT to model interactions between the chromenyl group and biological targets?

  • Methodological Answer :

  • DFT may underestimate dispersion forces in π-π stacking interactions; supplement with MP2 or D3 dispersion corrections.
  • Validate against experimental binding data (e.g., SPR or ITC) for accuracy.
  • Consider solvent effects (PCM model) to account for hydrophobic binding pockets .

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